1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine is a chemical compound classified within the category of pyrazole derivatives. It exhibits significant biological activity, particularly as a selective androgen receptor modulator (SARM), which has implications in therapeutic applications related to androgen-dependent conditions, including prostate cancer.
This compound is synthesized through various chemical processes and is recognized for its potential utility in medicinal chemistry. It belongs to the broader class of pyrazole compounds, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities .
The synthesis of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes:
The detailed reaction mechanism may involve nucleophilic attack by the amine on the carbonyl carbon of the carboxylic acid derivative, followed by dehydration to yield the desired amine product .
The molecular formula of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine is CHClN. Its structure features:
The compound's three-dimensional conformation can be analyzed using computational methods such as molecular docking studies, which provide insights into its interaction with biological targets .
1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine participates in various chemical reactions:
The mechanism of action for 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine primarily involves its role as an androgen receptor modulator. Upon binding to the androgen receptor:
The physical properties of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine include:
Chemical properties include:
Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are employed to confirm its purity and structural integrity .
The primary applications of 1-(1-benzylpyrrolidin-3-yl)-4-chloro-1H-pyrazol-5-amine are found in:
Research continues into its efficacy and safety profile, with ongoing studies aimed at optimizing its pharmacological properties for clinical use .
Benzylpyrrolidine-pyrazole conjugates leverage the distinct physicochemical advantages of both ring systems. The pyrrolidine ring provides significant three-dimensional coverage due to its saturated nature and pseudorotation capability, enabling optimal vectoring of substituents in three-dimensional space. This contrasts with flat aromatic systems and enhances binding to enantioselective biological targets [8]. The benzyl group appended to the pyrrolidine nitrogen enhances lipophilicity and π-stacking capabilities (LogP ≈ 2.57), facilitating interactions with hydrophobic enzyme pockets while maintaining aqueous solubility (predicted LogS ≈ -3.5) through the pyrrolidine nitrogen's H-bond accepting potential [8] [9].
The linkage point at the pyrrolidin-3-yl position offers stereochemical diversification opportunities. The chiral center at this position allows exploration of stereospecific interactions with biological targets, a critical factor observed in clinically successful kinase inhibitors [3] [8]. Molecular descriptors calculated for the compound reveal a polar surface area (PSA) of 47.08 Ų, indicating favorable membrane permeability, and three rotatable bonds, providing conformational flexibility for target accommodation [1] [9]. These properties align with drug-likeness parameters and enhance the scaffold's suitability for central nervous system (CNS) and intracellular targets.
Table 1: Structural Components and Their Pharmacophoric Contributions
Structural Element | Physicochemical Properties | Biological Contributions |
---|---|---|
Benzylpyrrolidine | LogP = 2.57; PSA ≈ 16.5 Ų | Enhanced membrane penetration; π-stacking |
Pyrrolidine nitrogen | H-bond acceptor (pKBHX = 2.59) | Solubility enhancement; catalytic site binding |
4-Chloro-5-aminopyrazole | Electron-withdrawing chloro group | Metabolic stabilization; σ-hole interactions |
N1-linkage to pyrrolidine | Rotatable bond (3 total) | Conformational flexibility for target fitting |
Chiral pyrrolidin-3-yl carbon | Stereogenic center | Enantioselective target recognition |
The 4-chloro substitution on the pyrazole ring is a critical determinant of bioactivity in medicinal scaffolds. Chlorine serves as a bioisostere for nitro groups while offering superior metabolic stability, as evidenced in RIP1 kinase inhibitor optimizations where chloro analogs replaced metabolically labile nitro derivatives [3]. The chlorine atom generates a distinct electrostatic profile through σ-hole formation, enabling halogen bonding interactions with carbonyl oxygens or backbone amides in ATP-binding sites of kinases—a key interaction observed in drugs like encorafenib (BRAF inhibitor) and baricitinib (JAK inhibitor) [2] [6].
The 5-amino group on the pyrazole ring provides both hydrogen-bonding capacity and a versatile site for further derivatization. As a strong H-bond donor (calculated H-bond donor count = 1), it facilitates interactions with Asp and Glu residues in catalytic sites, while its presence ortho to the chloro substituent creates an electron-deficient ring system that enhances π-stacking with phenylalanine or tyrosine residues [1] [9]. This combination is particularly effective in kinase inhibition, where the chloro group occupies hydrophobic pockets and the amino group forms hinge-region hydrogen bonds [3] [6].
Table 2: Chloro-Substituted Pyrazole Drugs and Their Targets
Drug Name | Therapeutic Area | Target Kinase(s) | Role of Chloro-Pyrazole |
---|---|---|---|
Encorafenib | Melanoma | BRAF (V600E/K mutant) | Occupies hydrophobic pocket I; enhances selectivity |
Baricitinib | Rheumatoid arthritis | JAK1/JAK2 | Halogen bonding with hinge region residues |
Ripretinib | Gastrointestinal stromal tumor | KIT/PDGFRα | Stabilizes inactive kinase conformation |
Experimental RIP1 inhibitors | Necroptosis-related diseases | RIP1 kinase | Replaces nitro group for improved stability [3] |
The strategic development of pyrrolidine-pyrazole hybrids parallels key advances in targeted cancer therapies and neuropharmacology. Early generations featured simplified heterocyclic frameworks with limited substitutions, focusing primarily on achiral scaffolds. The evolution toward incorporating chiral pyrrolidine moieties began gaining prominence post-2010, driven by the need for enhanced selectivity in kinase inhibition [8]. This shift is exemplified by RIP1 kinase inhibitors where initial lead compounds containing 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole were optimized to chiral pyrrolidine-linked analogs, improving binding affinity 100-fold (Kd = 0.078 μM) and cellular potency (EC₅₀ = 0.160 μM in necroptosis assays) [3].
Concurrently, the success of pyrazole-centric drugs like sildenafil (erectile dysfunction), axitinib (cancer), and baricitinib (multiple indications) validated the pyrazole core as a privileged scaffold [2]. The benzylpyrrolidine moiety gained significance through its presence in CNS-active compounds targeting neurotransmitter receptors, leveraging the nitrogen's H-bond accepting capability and the benzyl group's aromatic stacking potential [8]. Modern design strategies now exploit the hybrid's dual-targeting capability: the benzylpyrrolidine moiety addresses G-protein-coupled receptors (GPCRs) and neurotransmitter transporters, while the chloroaminopyrazole component targets intracellular kinases [3] [6] [8].
Table 3: Evolution of Key Kinase Inhibitors Featuring Pyrazole Hybrids
Drug/Compound (Year) | Structural Features | Therapeutic Application | Advancement Over Predecessors |
---|---|---|---|
Early pyrazole kinase inhibitors (pre-2010) | Flat, achiral scaffolds | Limited oncology indications | High off-target effects; poor selectivity |
Ibrutinib (2013) | Acrylamide-linked pyrazolopyrimidine | B-cell malignancies | Covalent binding; improved potency |
Experimental RIP1 inhibitors (2016) | Chiral benzylpyrrolidine-pyrazole | Necroptosis-related diseases [3] | Kd = 0.078 μM; enhanced chiral recognition |
Pirtobrutinib (2023) | Tetra-substituted pyrazole | Ibrutinib-resistant lymphoma [2] | Non-covalent binding; overcomes resistance mutations |
The trajectory of these hybrids now focuses on stereochemically refined architectures and bifunctional molecules. Recent studies demonstrate compounds like 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides acting as dual-effect antidiabetic agents, stimulating both insulin secretion and glucose uptake [6]. This progression underscores the maturation of pyrrolidine-pyrazole hybrids from simple heterocyclic conjugates toward sophisticated, chirally defined therapeutics with optimized polypharmacology.
CAS No.: 112484-85-2
CAS No.: 10606-14-1